2-Hydroxy-2-methylbutanenitrile

Enzymology Biocatalysis Enantioselective Synthesis

2-Hydroxy-2-methylbutanenitrile (CAS 4111-08-4), also known as butanone cyanohydrin, is an aliphatic cyanohydrin derivative of 2-butanone. It is characterized by a hydroxyl and a nitrile group attached to the alpha carbon, with ethyl and methyl substituents.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 4111-08-4
Cat. No. B016428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-methylbutanenitrile
CAS4111-08-4
Synonyms2-Cyano-2-butanol;  2-Hydroxy-2-methyl-butanenitrile;  Methyl Ethyl Ketone Cyanohydrin;  NSC 44232; 
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCCC(C)(C#N)O
InChIInChI=1S/C5H9NO/c1-3-5(2,7)4-6/h7H,3H2,1-2H3
InChIKeyVMEHOTODTPXCKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-2-methylbutanenitrile (CAS 4111-08-4) – Sourcing & Technical Overview for Procurement


2-Hydroxy-2-methylbutanenitrile (CAS 4111-08-4), also known as butanone cyanohydrin, is an aliphatic cyanohydrin derivative of 2-butanone [1]. It is characterized by a hydroxyl and a nitrile group attached to the alpha carbon, with ethyl and methyl substituents [2]. This bifunctional compound serves primarily as a chiral building block and versatile intermediate in organic synthesis, with applications spanning pharmaceuticals and agrochemicals [1].

Chiral building block – aliphatic cyanohydrin for asymmetric synthesis and derivatization
Biocatalytic substrate – accepted by (R)-selective hydroxynitrile lyases (HNLs) for enantioselective C–C bond formation
Organic synthesis intermediate – enables access to α-hydroxy acids and related chiral synthons

Why Generic Substitution of 2-Hydroxy-2-methylbutanenitrile Is Scientifically Unsound


Generic substitution with other cyanohydrins such as acetone cyanohydrin or mandelonitrile is not scientifically sound due to profound differences in substrate specificity and enzyme kinetics. The target compound serves as a primary natural substrate for specific (R)-hydroxynitrile lyases (HNLs) [1], while alternative cyanohydrins exhibit markedly different affinities or are not accepted by these biocatalysts [2]. This fundamental biochemical divergence translates to unpredictable reaction outcomes in enantioselective synthesis, making direct interchange a high-risk, non-interchangeable practice in research and industrial applications.

Substrate specificity mismatch
Aromatic cyanohydrins such as mandelonitrile are not accepted by (R)-HNL, leading to reaction failure in enantioselective synthesis.
Enzyme kinetics divergence
Alternative cyanohydrins exhibit different Km and Vmax values with HNLs; direct interchange alters reaction rates and optical purity outcomes.
Biological recognition mismatch
2-Hydroxy-2-methylbutanenitrile is a natural substrate for specific plant HNLs; non-native analogs may lack the required enzyme affinity and selectivity.

Quantitative Differentiation of 2-Hydroxy-2-methylbutanenitrile Against Closest Analogs: A Comparative Evidence Guide


Enzyme Kinetic Comparison: Km and Vmax for (R)-Selective Hydroxynitrile Lyase (HNL)

For (R)-hydroxynitrile lyase (HNL) from Linum usitatissimum, the kinetic parameters for 2-hydroxy-2-methylbutanenitrile as a substrate are established. The enzyme exhibits a Km of 800.0 μM and a Vmax of 11.0 µmol mg⁻¹ min⁻¹ for the (2R)-enantiomer [1]. This kinetic profile is distinct from that of other cyanohydrins and is essential for designing efficient biocatalytic processes.

Enzyme kinetics
Method context
Km 800.0 μM, Vmax 11.0 µmol mg⁻¹ min⁻¹
Supports enzyme loading and reaction rate calculation for (R)-HNL
Assay conditions not detailed; cross-study comparison not feasible
Enzymology Biocatalysis Enantioselective Synthesis

Enantioselective Biocatalytic Synthesis Yield and Enantiomeric Excess (ee) Benchmark

The synthesis of (R)-2-butanone cyanohydrin using cross-linked enzyme aggregates (CLEA) of Linum usitatissimum HNL yields an enantioenriched product that can be hydrolyzed to (R)-2-hydroxy-2-methylbutyric acid. This process achieves an 85% yield (from 2-butanone) and 87% enantiomeric excess (ee) [1]. This demonstrates a viable, high-yielding route to a valuable chiral building block.

Synthesis yield & ee
Data to verify
85% yield, 87% ee (R)-enantiomer
Benchmark for chiral cyanohydrin synthesis via cross-linked HNL aggregates
Single-study report; reproducibility under varied conditions requires review
Biocatalysis Green Chemistry Chiral Intermediate Synthesis

Comparative Substrate Specificity of (R)-Hydroxynitrile Lyase (HNL)

The aliphatic (R)-hydroxynitrile lyase (EC 4.1.2.46) exhibits strict substrate specificity. It actively catalyzes the stereoselective synthesis of (2R)-2-hydroxy-2-methylbutanenitrile but shows no activity towards the aromatic cyanohydrins mandelonitrile and 4-hydroxymandelonitrile [1]. This selectivity is a key differentiator from other cyanohydrin-processing enzymes.

Substrate specificity
Head-to-head
Active for 2-hydroxy-2-methylbutanenitrile; no activity for mandelonitrile, 4-hydroxymandelonitrile
Confirms exclusive fit for (R)-HNL; precludes aromatic analog interchange
Qualitative assay with aliphatic (R)-hydroxynitrile lyase
Enzymology Substrate Specificity Biocatalyst Selection

Natural Substrate Designation and Biological Relevance

2-Hydroxy-2-methylbutanenitrile is identified as one of the two primary natural substrates for the (S)-hydroxynitrile lyase (HNL) from Hevea brasiliensis and other plants, alongside acetone cyanohydrin [1]. Its central role in plant cyanogenesis, a defense mechanism involving HCN release, underscores its fundamental biological significance and natural occurrence.

Natural substrate status
Class-level
Primary natural substrate for (S)-HNL from Hevea brasiliensis, alongside acetone cyanohydrin
Indicates high enzyme affinity; supports biocatalyst development context
Biological role context; enzyme engineering results may differ
Plant Biochemistry Natural Product Biosynthesis Cyanogenesis

Validated Application Scenarios for 2-Hydroxy-2-methylbutanenitrile Based on Comparative Evidence


Enantioselective Biocatalysis for Chiral Building Block Synthesis

Procurement of 2-hydroxy-2-methylbutanenitrile is critical for research and development in enantioselective biocatalysis. Its validated use as a substrate for (R)-hydroxynitrile lyases [1] enables the efficient, high-yielding synthesis of chiral cyanohydrins like (R)-2-butanone cyanohydrin [2]. The established process for producing (R)-2-hydroxy-2-methylbutyric acid with 85% yield and 87% ee [2] demonstrates its direct industrial utility in creating key chiral intermediates for pharmaceuticals and agrochemicals.

Biochemical Research and Enzyme Characterization Studies

This compound is essential for laboratories focused on the characterization and application of hydroxynitrile lyases (HNLs). As a natural substrate [3] with defined kinetic parameters (Km = 800.0 μM, Vmax = 11.0 µmol mg⁻¹ min⁻¹) [4], it serves as a benchmark for studying enzyme activity, substrate specificity, and enzyme engineering. Its unique acceptance profile by (R)-HNL, in contrast to mandelonitrile [1], makes it an indispensable tool for investigating enzyme structure-function relationships and developing novel biocatalytic cascades.

Synthesis of Specialized α-Hydroxy Acid Derivatives

For synthetic chemists, 2-hydroxy-2-methylbutanenitrile is a strategic intermediate for accessing specialized α-hydroxy acid derivatives. The demonstrated two-step, one-pot hydrolysis from the enantioenriched cyanohydrin to (R)-2-hydroxy-2-methylbutyric acid [2] provides a robust, quantitative pathway for generating this valuable synthon. This route is particularly attractive for the preparation of target molecules where the specific ethyl and methyl substitution pattern on the alpha carbon is required, offering a clear advantage over more generic cyanohydrins.

Application
Selection Property
Validation Focus
Chiral cyanohydrin synthesis research
HNL substrate compatibility
Yield and enantioselectivity context review
HNL characterization and engineering
Kinetic parameter benchmarking
Km/Vmax and substrate specificity evaluation
Chiral α-hydroxy acid synthesis
Cyanohydrin hydrolysis pathway
Reaction sequence and intermediate purity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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